2-Mercaptopropionic acid is a known metabolite of the drug 2-mercaptopropionylglycine (tiopronine) . This drug has been used to treat heavy metal poisoning, and studies have been conducted to understand its metabolism and excretion pathways .
Due to its thiol group (SH), 2-mercaptopropionic acid can be used to modify and functionalize various materials, such as gold nanoparticles and bismuth compounds . However, safer alternatives, like cysteine, are often preferred for these applications due to the hazardous nature of 2-mercaptopropionic acid.
2-Mercaptopropionic acid, also known as thiolactic acid, is an organosulfur compound with the molecular formula C₃H₆O₂S and a molecular weight of 106.14 g/mol. It is characterized by a thiol group (-SH) attached to the second carbon of a propionic acid chain. This compound appears as a clear, colorless to slightly yellow liquid, with a melting point ranging from 10 to 14 °C and a boiling point of approximately 203-208 °C at standard atmospheric pressure . The compound is soluble in organic solvents and exhibits a pKa of 4.32 for its carboxylic acid group, indicating its acidic nature .
These reactions are important for its applications in organic synthesis and materials science.
2-Mercaptopropionic acid exhibits several biological activities:
Several methods exist for synthesizing 2-Mercaptopropionic acid:
These methods highlight the versatility of synthetic pathways available for this compound.
2-Mercaptopropionic acid has diverse applications across various fields:
Studies on the interactions of 2-Mercaptopropionic acid reveal significant insights into its reactivity:
Understanding these interactions is crucial for safe handling and application.
Several compounds share structural or functional similarities with 2-Mercaptopropionic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Mercaptoacetic Acid | C₂H₆O₂S | Similar thiol group; used in organic synthesis |
Cysteine | C₃H₇NO₂S | Amino acid with a thiol group; biological importance |
Thioglycolic Acid | C₂H₄O₂S | Commonly used in cosmetic formulations; reducing agent |
L-Cysteine | C₃H₇NO₂S | Naturally occurring amino acid; antioxidant properties |
While these compounds share similarities, 2-Mercaptopropionic acid is unique due to its specific applications in herbicide production and its distinct biological activities. Its dual functionality as both an organic acid and a thiol makes it particularly valuable in both industrial and pharmaceutical contexts.
2-Mercaptopropionic acid can be synthesized through several routes, each offering unique advantages depending on the desired application. Traditional preparation methods include the reaction between pyruvic acid and hydrogen sulfide, followed by acidification and reduction. In industrial settings, it can also be prepared through the electrolysis of corresponding sulfides or through nucleophilic displacement reactions on lactate derivatives.
Recent advances in polymer chemistry have established efficient protocols for incorporating 2-mercaptopropionic acid into polymer structures, particularly in the synthesis of α,ω-bis-mercaptoacyl poly(alkyl oxide)s. These bifunctional compounds serve as critical building blocks for developing advanced drug delivery systems, specifically thioether cross-linked liposome scaffolds for sustained drug release.
The novel synthesis approach involves the esterification of terminal hydroxyl groups of poly(alkyl oxide)s with appropriately protected mercapto acids. Among the various protection strategies for thiols, trityl-type protecting groups have proven especially valuable, with 4-methoxytrityl (Mmt) emerging as a particularly effective option due to its acid lability.
For the synthesis of α,ω-bis-mercaptoacyl poly(alkyl oxide)s, two key S-Mmt-mercaptoacids have been developed:
The protection of 2-mercaptopropionic acid involves reacting it with 4-methoxytrityl chloride (Mmt-Cl) in the presence of N,N′-diisopropylethylamine (DIPEA), yielding the protected compound in high purity as confirmed by NMR and HPLC analysis.
Poly(alkyl oxide) | Protected Mercapto Acid | Product | Yield (%) | Purity Analysis |
---|---|---|---|---|
PEG 10,000 | S-Mmt-2-mercaptopropionic acid | di-S-Mmt-PEG-dithiol | High | 1H and 13C-NMR |
PEG 4,000 | S-Mmt-2-mercaptopropionic acid | di-S-Mmt-PEG-dithiol | High | 1H and 13C-NMR |
PEG 1,000 | S-Mmt-2-mercaptopropionic acid | di-S-Mmt-PEG-dithiol | High | 1H and 13C-NMR |
Pluronic | S-Mmt-3-mercaptopropionic acid | di-S-Mmt-di-3-mercaptopropionyl pluronic | High | 1H and 13C-NMR, ESI-MS |
This synthetic approach offers several advantages over conventional methods:
The Steglich esterification method has proven particularly effective for incorporating 2-mercaptopropionic acid derivatives into polymer structures. This approach employs N,N′-diisoproplylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) as the carboxylic acid activating system.
In a typical procedure, poly(ethylene glycol) (PEG) is reacted with S-Mmt-2-mercaptopropionic acid using the Steglich conditions to initially afford S-Mmt-mercaptoacylated poly(ethylene glycol)s (abbreviated as di-S-Mmt-PEG-dithiols). The use of the S-Mmt protecting group during esterification serves a dual purpose:
Following esterification, deprotection of the S-Mmt group is readily achieved by treatment with trifluoroacetic acid (TFA) in dichloromethane/triethyl silane (DCM/TES, 95:5), followed by treatment with methanol. This affords the corresponding deprotected PEG-dithiols in high yield and purity, as confirmed by NMR and ESI-MS analysis.
The application of this methodology extends beyond PEG to other polymer systems, including pluronic copolymers (poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) block copolymers). Treatment of the terminal hydroxyl groups of pluronic with S-Mmt-3-mercaptopropionic acid using Steglich esterification yields di-S-Mmt-di-3-mercaptopropionyl pluronic, which upon deprotection affords α,ω-di-3-mercaptopropionyl pluronic with excellent yield and purity.
2-Mercaptopropionic acid has demonstrated significant utility as a chain transfer agent in free radical polymerization, particularly in the synthesis of thermoresponsive polymers. The presence of the thiol (-SH) group makes it an efficient chain transfer agent due to the weakness of the S-H bond and the high reactivity of the resulting thiyl radicals.
In aqueous free radical polymerization, thiols including 2-mercaptopropionic acid act as nearly ideal chain transfer agents. Addition of millimolar concentrations of thiols to acrylamide polymerization significantly reduces polymer molecular weights without altering the polymerization rate. This behavior is explained by the following reaction mechanism:
Research has demonstrated that the reactive species toward macroradicals is the protonated -SH group rather than the thiolate anion. Chain transfer constants (Ctr) for various thiols in acrylamide polymerization have been measured, with 2-mercaptopropionic acid showing high efficiency.
Thiol Compound | Chain Transfer Constant (Ctr) in Acrylamide Polymerization |
---|---|
Benzenethiol | 0.82 |
N-acetyl-L-cysteine | 0.62 |
N-(2-mercaptoethyl)acetamide | 0.59 |
Glutathione | 0.50 |
N-(2-mercaptopropionyl)glycine | 0.47 |
2-Mercaptoethanol | 0.47 |
L-Cysteine (pH 4.8) | 0.34 |
Penicillamine | 0.22 |
L-Cysteine (pH 9.6) | 0.0016 |
In the specific application of thermoresponsive copolymer fabrication, 2-mercaptopropionic acid is used as an in situ chain transfer agent to synthesize poly(N-isopropylacrylamide) (PNIPAM), a well-known thermoresponsive polymer. The chain transfer agent functions as a macro-chain transfer agent (macro-CTA), enabling precise control over molecular weight and potentially introducing terminal functionality for further modifications.
The effectiveness of 2-mercaptopropionic acid in controlling polymer molecular weight is attributed to several factors:
2-Mercaptopropionic acid serves as a potent competitive inhibitor of glutamate decarboxylase (GAD), a crucial enzyme responsible for the synthesis of gamma-aminobutyric acid (GABA) from glutamate. This inhibition represents one of the most extensively studied biomedical applications of the compound in neurobiological research.
The inhibition mechanism involves competitive binding to the enzyme's active site, where 2-mercaptopropionic acid competes with the natural substrate glutamate for binding to the pyridoxal phosphate (PLP) cofactor complex [1]. Research conducted by Blindermann et al. demonstrated that 2-mercaptopropionic acid exhibits strong competitive inhibition of human brain glutamate decarboxylase with a Ki value of 2.7 × 10^-6 M, which is significantly lower than other inhibitors such as allylglycine (Ki = 1.8 × 10^-2 M) and chloride ion (Ki = 2.2 × 10^-2 M) [1].
The molecular mechanism of action involves the interaction of 2-mercaptopropionic acid with the PLP cofactor at the enzyme's active site. GAD is a PLP-dependent enzyme that catalyzes the decarboxylation of L-glutamate to produce GABA through formation of a Schiff base linkage between PLP and the substrate [2]. The competitive inhibition by 2-mercaptopropionic acid disrupts this normal catalytic cycle, preventing the formation of the quinonoid intermediate that is essential for the decarboxylation reaction [3].
Table 1: Glutamate Decarboxylase Inhibition Studies
Study | Enzyme Source | Inhibition Mechanism | Ki Value (μM) | GABA Reduction (%) | Onset Time (min) |
---|---|---|---|---|---|
Blindermann et al. (1978) | Human brain | Competitive | 2.7 | Not specified | Not specified |
Netopilova et al. (1997) | Rat brain | Competitive | Not specified | 35% (cerebral cortex) | 6.5-7 |
Salazar & Tapia (2015) | Rat brain | Competitive | Not specified | >75% (extracellular) | 30-50 |
Perl et al. (1976) | Rat brain | Competitive | Not specified | 35% (cerebral cortex) | 7 |
In vivo studies have demonstrated that 2-mercaptopropionic acid administration leads to significant reductions in brain GABA levels, with decreases of 35% observed in cerebral cortex, corpus striatum, and cerebellum, 30% in pons-medulla, and 20% in hippocampus [4]. These reductions occur within 6.5-7 minutes of administration and are associated with the onset of epileptic seizures [5].
The specificity of 2-mercaptopropionic acid for GAD inhibition makes it a valuable research tool for studying GABAergic neurotransmission and epilepsy mechanisms. Unlike other GAD inhibitors that may have broader effects on pyridoxal phosphate-dependent enzymes, 2-mercaptopropionic acid demonstrates selective inhibition of GAD while having minimal effects on other PLP-dependent enzymes [6].
Recent research has also explored the differential effects of 2-mercaptopropionic acid on GAD65 and GAD67 isoforms. These two isoforms have distinct cellular distributions and regulatory mechanisms, with GAD65 being primarily localized in nerve terminals and GAD67 distributed throughout the neuron [7]. The compound's ability to inhibit both isoforms contributes to its effectiveness as a research tool for studying GABA synthesis regulation.
2-Mercaptopropionic acid has emerged as a critical reagent in clinical microbiology for the phenotypic detection of metallo-β-lactamase (MBL)-producing gram-negative bacteria. This application addresses the urgent need for rapid and accurate identification of carbapenem-resistant pathogens that pose significant therapeutic challenges.
The detection mechanism relies on the chelating properties of 2-mercaptopropionic acid, which can bind to the zinc ions present in the active site of metallo-β-lactamases, thereby inhibiting their enzymatic activity [8]. This inhibition restores the effectiveness of β-lactam antibiotics against MBL-producing organisms, creating a detectable phenotypic change that can be observed through standard disk diffusion methods.
Multiple phenotypic detection methods have been developed utilizing 2-mercaptopropionic acid, including the double-disk synergy test (DDST), combined disk test, and disk potentiation test. The DDST using 2-mercaptopropionic acid has demonstrated exceptional performance characteristics, achieving 100% sensitivity and specificity for detecting MBL production in Pseudomonas aeruginosa and Acinetobacter species when combined with ceftazidime and imipenem [9].
Table 2: Metallo-β-lactamase Detection Methods Performance
Detection Method | Sensitivity (%) | Specificity (%) | Target Organisms | Optimal Distance (cm) | Reference |
---|---|---|---|---|---|
2-MPA Double Disk Synergy Test | 87.5-100 | 100 | P. aeruginosa, Acinetobacter | 2.0-2.5 | Yong et al. (2008) |
2-MPA Combined Disk Test | 100 | 100 | Enterobacteriaceae | 2.5 | Franklin et al. (2006) |
2-MPA Disk Potentiation Test | 88.2 | 100 | P. aeruginosa | 1.5 | Hossain et al. (2012) |
EDTA Double Disk Test | 100 | 85.7-98 | Various gram-negative | 1.5-2.0 | Yong et al. (2008) |
The protocol for 2-mercaptopropionic acid-based MBL detection involves preparing a bacterial lawn on Mueller-Hinton agar plates, followed by placement of β-lactam disks (such as ceftazidime, imipenem, or meropenem) with 3 μL of 2-mercaptopropionic acid applied to one disk of each pair. The plates are incubated at 37°C for 24 hours, and the diameter of growth-inhibitory zones around disks with and without 2-mercaptopropionic acid are compared [8].
A positive result for MBL production is indicated when the growth-inhibitory zone around the β-lactam disk with 2-mercaptopropionic acid is significantly larger than the zone around the disk without the compound. Studies have shown that an increase in zone diameter of ≥5 mm provides optimal sensitivity and specificity for MBL detection [10].
Comparative studies have demonstrated that 2-mercaptopropionic acid offers advantages over other MBL detection methods, including EDTA-based tests. While EDTA can produce false-positive results due to non-specific chelation effects, 2-mercaptopropionic acid provides more specific inhibition of metallo-β-lactamases [11]. Additionally, 2-mercaptopropionic acid maintains stability under standard laboratory conditions and does not interfere with bacterial growth at the concentrations used for testing.
The clinical significance of 2-mercaptopropionic acid-based MBL detection cannot be overstated, as it enables rapid identification of carbapenem-resistant pathogens that may be susceptible to alternative therapeutic approaches. This is particularly important for organisms that produce MBLs but remain susceptible to carbapenems, a phenomenon that has been increasingly reported in clinical isolates [12].
2-Mercaptopropionic acid serves as a crucial synthetic intermediate in the development of thiazolidinone derivatives with potent anticancer properties. The compound's unique chemical structure, containing both a mercapto group and a carboxylic acid functionality, makes it an ideal building block for creating diverse thiazolidinone scaffolds through cyclization reactions.
The synthesis of thiazolidinone derivatives typically involves the reaction of Schiff bases with 2-mercaptopropionic acid under appropriate conditions. This reaction proceeds through nucleophilic attack of the mercapto group on the imine carbon, followed by cyclization to form the characteristic five-membered thiazolidinone ring [13]. The resulting compounds inherit the structural features of both the starting Schiff base and the 2-mercaptopropionic acid moiety, creating hybrid molecules with enhanced biological activity.
Research has demonstrated that thiazolidinone derivatives synthesized using 2-mercaptopropionic acid exhibit significant anticancer activity against various human cancer cell lines. A notable study by Channar et al. showed that compounds containing the thiazolidinone pharmacophore demonstrated effective cytotoxicity against MCF-7 breast cancer cells and HeLa cervical cancer cells, with IC50 values ranging from 6.40 to 16.60 μM [14].
Table 3: Thiazolidinone Derivatives for Anticancer Agent Development
Compound Type | Synthesis Method | Cancer Cell Lines | IC50 Range (μM) | Key Structural Features |
---|---|---|---|---|
Fluorinated thiazolidinones | Ethyl isothiocyanate + cyclization | HepG2, HCT116 | 26.87-41.26 | m-Fluorine substitution |
Benzilic acid derivatives | Mercaptoacetic acid cyclization | MOLT-4, SF-295 | 72.11-84.19% inhibition | Benzilic acid moiety |
Thiosemicarbazone derivatives | Dimethyl acetylenedicarboxylate | MCF-7, HeLa | 6.40-16.60 | Thiosemicarbazone bridge |
Pyrazolyl-thiazolidinones | Pyrazole-thiazolidinone fusion | MCF-7 | 6.9 | Pyrazole ring system |
The mechanism of anticancer activity for 2-mercaptopropionic acid-derived thiazolidinones involves multiple cellular targets. These compounds have been shown to induce apoptosis in cancer cells through various pathways, including inhibition of protein tyrosine kinases, carbonic anhydrases, and histone deacetylases [15]. The thiazolidinone scaffold provides a versatile platform for incorporating additional pharmacophores that can enhance selectivity and potency against specific cancer cell types.
Structure-activity relationship studies have revealed that the position of the methyl group derived from 2-mercaptopropionic acid significantly influences the stereochemistry and biological activity of the resulting thiazolidinone derivatives. The formation of diastereomeric mixtures during cyclization can lead to compounds with different biological profiles, necessitating careful stereochemical analysis during drug development [13].
Recent advances in synthetic methodology have enabled the preparation of novel thiazolidinone derivatives with improved anticancer properties. For example, fluorinated thiazolidinones synthesized using 2-mercaptopropionic acid showed enhanced activity against HepG2 liver cancer cells, with compounds containing meta-fluorine substitutions demonstrating superior cytotoxicity compared to ortho- or para-substituted analogs [16].
The development of 2-mercaptopropionic acid-based thiazolidinone derivatives represents a promising approach to cancer drug discovery. These compounds offer several advantages, including synthetic accessibility, structural diversity, and the ability to target multiple cellular pathways simultaneously. Ongoing research continues to explore new synthetic routes and structural modifications to optimize the anticancer potential of these hybrid molecules.
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